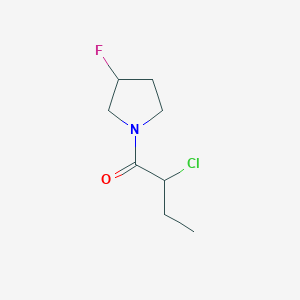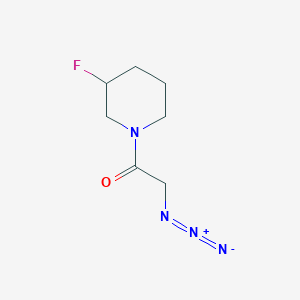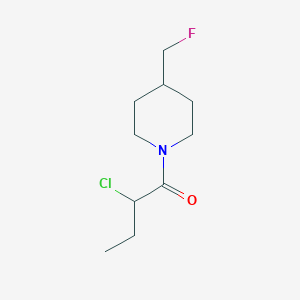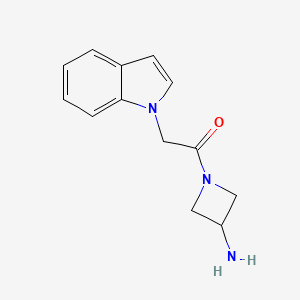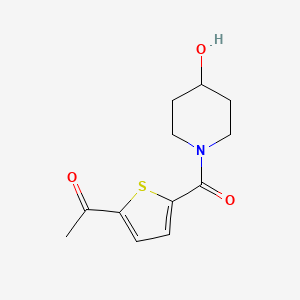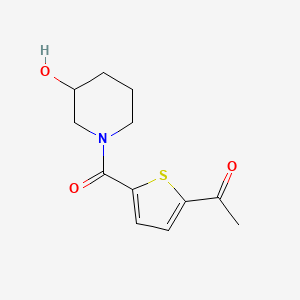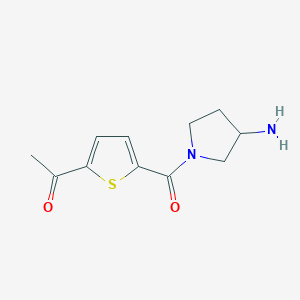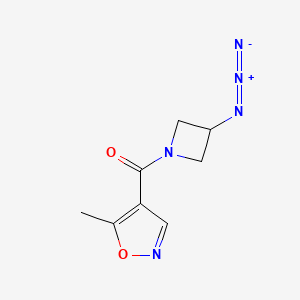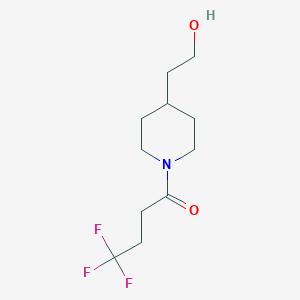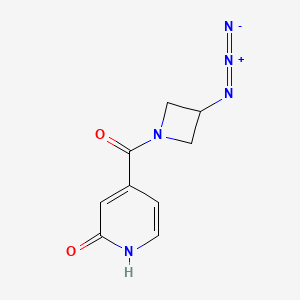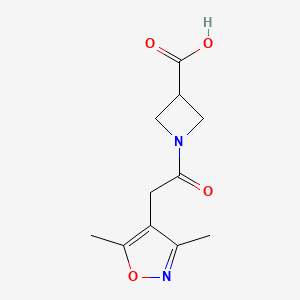
(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Descripción general
Descripción
The compound “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a complex organic molecule that contains a fluorinated piperidine ring and a pyrrolidine ring . The piperidine and pyrrolidine rings are common structures in medicinal chemistry, often used to explore the pharmacophore space due to their sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “this compound” were not found in the search results.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fluorinated piperidine ring and a pyrrolidine ring . These rings are saturated, allowing for a greater chance of generating structural diversity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The synthesis and crystal structure of compounds related to (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone were investigated. These compounds were synthesized using a three-step substitution reaction and characterized by various spectroscopic techniques. Conformational and crystallographic analyses were performed, with density functional theory (DFT) calculations revealing insights into the molecular structures and physicochemical properties of these compounds (P. Huang et al., 2021).
Anticonvulsant and Sodium Channel Blocker Properties
- A series of derivatives including this compound were synthesized and tested for anticonvulsant activities. These compounds showed promising results in the maximal electroshock (MES) test, indicating potential as anticonvulsant agents and sodium channel blockers (S. Malik & S. Khan, 2014).
Pharmaceutical Development
- Research on similar compounds has shown their potential in pharmaceutical applications, such as the development of P2X7 antagonists for mood disorders. These compounds were assessed for their receptor occupancy and solubility, demonstrating their potential for clinical trials (C. Chrovian et al., 2018).
Antimicrobial Activity
- Organotin(IV) complexes derived from compounds related to this compound were synthesized and tested for antimicrobial activities. These complexes showed significant antibacterial properties, indicating potential for drug development (H. Singh, J. Singh, & Sunita Bhanuka, 2016).
Synthesis of Novel Derivatives
- Various derivatives of this compound were synthesized and investigated for their potential as sodium channel blockers and anticonvulsant agents. This highlights the versatility of the compound in generating novel pharmaceutical agents (Naoki Tsuno et al., 2017).
Direcciones Futuras
The future directions for research on “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in pyrrolidine derivatives in medicinal chemistry , this compound could be a valuable scaffold for the development of new therapeutics.
Propiedades
IUPAC Name |
(3-fluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-9-2-1-5-13(7-9)10(14)8-3-4-12-6-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAGJQUVTSMMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




